Bienvenue dans la boutique en ligne BenchChem!

AEEA-AEEA

Antibody-Drug Conjugate (ADC) Drug-to-Antibody Ratio (DAR) Colloidal Stability

For ADC, PROTAC, and GLP-1 intermediate manufacturing, AEEA-AEEA is the non-cleavable, dimeric PEG linker that delivers the required amide bond stability and aqueous solubility (LogP -4.6). Unlike generic PEG spacers, its precise dimer length maximizes conjugation efficiency in sterically demanding reactions and minimizes premature payload release, providing a >2-fold yield improvement over shorter linkers. Procure scalable, ≥98% purity material with rigorous impurity control (AEEA, trimer ≤0.1%) to ensure reproducible peptide/protein acylations and meet pharmaceutical purity standards.

Molecular Formula C12H24N2O7
Molecular Weight 308.33 g/mol
CAS No. 1143516-05-5
Cat. No. B568407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAEEA-AEEA
CAS1143516-05-5
SynonymsAEEA-AEEA; AEEA-AEEA-AEEA; 17-Amino-10-oxo-3,6,12,15-tetraoxa-9-azaheptadecanoic acid
Molecular FormulaC12H24N2O7
Molecular Weight308.33 g/mol
Structural Identifiers
InChIInChI=1S/C12H24N2O7/c13-1-3-18-5-7-20-9-11(15)14-2-4-19-6-8-21-10-12(16)17/h1-10,13H2,(H,14,15)(H,16,17)
InChIKeyYQZVQKYXWPIKIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AEEA-AEEA (CAS 1143516-05-5): A Non-Cleavable PEG Linker for ADC and PROTAC Procurement


AEEA-AEEA (CAS 1143516-05-5) is a bifunctional polyethylene glycol (PEG)-based linker consisting of two aminoethoxyethoxyacetic acid (AEEA) units connected via an amide bond . This dimeric structure, with a molecular weight of 308.33 g/mol and a chemical formula of C₁₂H₂₄N₂O₇, features a terminal amine group and a terminal carboxylic acid group, enabling its use as a versatile spacer or linker in bioconjugation chemistry . AEEA-AEEA is functionally characterized as a non-cleavable linker, and it finds primary application as a critical intermediate in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), as well as in the production of GLP-1 receptor agonist side chains [1].

Why AEEA-AEEA (CAS 1143516-05-5) Cannot Be Substituted with Single AEEA or Alternative PEG Linkers


Substituting AEEA-AEEA with a generic PEG linker, such as the single AEEA monomer, or an alternative spacer is not scientifically justifiable for key applications. The primary limitation arises from the relationship between linker length, hydrophilicity, and the stability of the final bioconjugate. For instance, when constructing ADCs with hydrophobic payloads, the shorter AEEA monomer fails to provide sufficient shielding, leading to accelerated antibody aggregation and clearance when the drug-to-antibody ratio (DAR) exceeds 4 [1]. The extended dimeric structure of AEEA-AEEA is specifically engineered to overcome this limitation by forming a denser hydration layer that masks the hydrophobic drug, a feature not found in shorter or less hydrophilic linkers [1]. This difference directly impacts the achievable DAR and the resulting colloidal stability and therapeutic window of the ADC, precluding simple substitution [1][2].

Quantitative Differentiation of AEEA-AEEA (CAS 1143516-05-5) Against Closest Analogs


AEEA-AEEA Enables High-DAR ADCs (>4) Without Aggregation, Unlike the AEEA Monomer

A critical failure point for ADCs using hydrophobic payloads is aggregation at high drug-to-antibody ratios (DAR). Experimental data demonstrates that ADCs constructed with the AEEA-AEEA linker maintain colloidal stability even at a DAR of 6-8, whereas ADCs built with the single AEEA linker show significant precipitation when the DAR exceeds 4 [1]. This is attributed to the doubled PEG chain length of AEEA-AEEA, which provides a denser hydration layer capable of shielding hydrophobic interactions between conjugated drugs [1].

Antibody-Drug Conjugate (ADC) Drug-to-Antibody Ratio (DAR) Colloidal Stability

AEEA-AEEA Serves as a Validated, Non-Cleavable Linker in Commercial GLP-1 Agonist Syntheses, in Contrast to H-AEEA

Analysis of marketed GLP-1R agonist drugs reveals a structural specificity in linker usage. The AEEA-AEEA dimer is the specified linker for the fatty acid side chains in semaglutide and tirzepatide, two major commercial peptide drugs, whereas the monomer H-AEEA is used in retaglutide [1]. This differential application demonstrates that the selection of the linker length is not arbitrary but is crucial for achieving the required pharmacological profile of each specific drug [1].

GLP-1 Receptor Agonist Semaglutide Tirzepatide

AEEA-AEEA is a Non-Cleavable ADC Linker, Offering Differentiated Payload Release Compared to Cleavable Linkers

Unlike cleavable linkers (e.g., those containing protease-sensitive valine-citrulline dipeptides or acid-labile hydrazones), AEEA-AEEA is categorized as a non-cleavable linker . In an ADC, this means that after the antibody component is internalized and degraded in the lysosome, the cytotoxic payload remains attached to the linker and a portion of the antibody, which is the active species that exerts its effect [1]. This contrasts with cleavable linkers, which are designed to release an unmodified payload intracellularly [1].

Antibody-Drug Conjugate (ADC) Linker Chemistry Payload Release

Recommended Procurement and Application Scenarios for AEEA-AEEA (CAS 1143516-05-5)


High-DAR ADC Development Requiring Enhanced Colloidal Stability

For research teams developing next-generation ADCs with hydrophobic payloads such as MMAE or DM1, where a high drug-to-antibody ratio (DAR 6-8) is required for potent tumor cell killing, AEEA-AEEA is the linker of choice. Evidence shows that it uniquely prevents the aggregation and precipitation seen with shorter PEG linkers (e.g., AEEA monomer) at these high DAR values, thereby maintaining the biophysical stability and developability of the conjugate [1].

Synthesis and Manufacturing of Semaglutide and Tirzepatide

AEEA-AEEA is a critical, non-substitutable intermediate for the synthesis of the fatty acid side chain in the GLP-1 receptor agonists semaglutide and tirzepatide [2]. Procurement of high-purity AEEA-AEEA is a mandatory requirement for pharmaceutical companies and CMOs engaged in the manufacturing, process development, or generic production of these high-volume therapeutic peptides.

Construction of Non-Cleavable ADC Linker Architectures

In ADC programs where the therapeutic strategy necessitates a non-cleavable linker—for instance, to minimize off-target toxicity or to leverage the unique properties of a charged amino acid-linker-payload catabolite—AEEA-AEEA serves as a foundational building block. Its terminal amine and carboxyl groups offer versatile conjugation handles for attachment to antibodies and cytotoxic payloads, enabling the creation of stable, non-cleavable ADCs [3].

Synthesis of PROTACs with a Flexible PEG Spacer

AEEA-AEEA is a validated PEG-based linker for the synthesis of PROTACs, where it connects a ligand for the target protein to a ligand for an E3 ubiquitin ligase . Its hydrophilic nature and flexible chain can improve the physicochemical properties of the bifunctional PROTAC molecule and potentially optimize the formation of the ternary complex required for efficient target degradation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for AEEA-AEEA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.